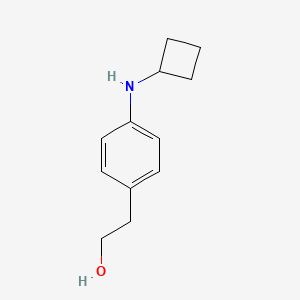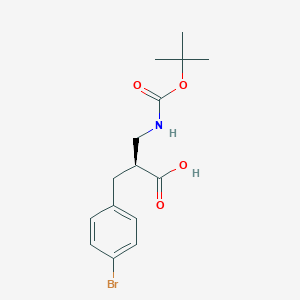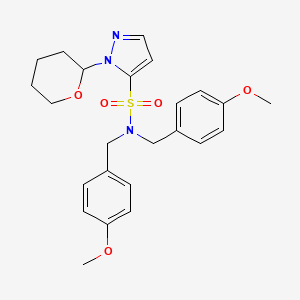
2-Bromo-4-phenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-phenoxypyridine is an organic compound with the molecular formula C11H8BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and a phenoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-phenoxypyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 2-bromo-4-chloropyridine and phenol as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinone derivatives, while reduction reactions can modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-phenoxypyridine, while oxidation can produce 2-bromo-4-phenoxyquinone .
Applications De Recherche Scientifique
2-Bromo-4-phenoxypyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-phenoxypyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as VEGFR-2 and c-Met, which are involved in cancer cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
2-Bromo-4-phenoxypyridine can be compared with other similar compounds, such as:
2-Bromopyridine: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Phenoxypyridine: Lacks the bromine atom, which limits its reactivity in substitution reactions.
2-Bromo-4-methylpyridine: Has a methyl group instead of a phenoxy group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a phenoxy group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C11H8BrNO |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
2-bromo-4-phenoxypyridine |
InChI |
InChI=1S/C11H8BrNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
PEARSOQDYCLLHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)
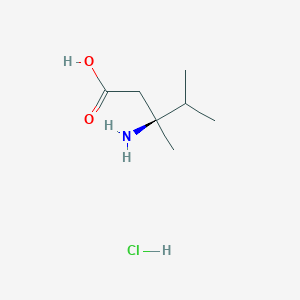
![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
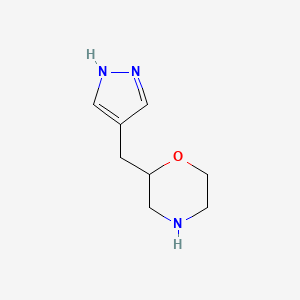
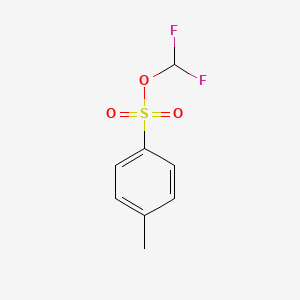
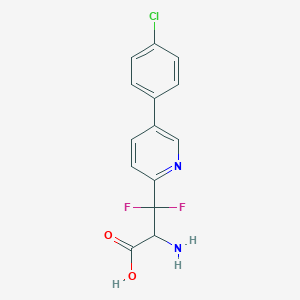
![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
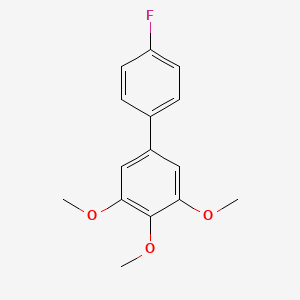
![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)
